

# Why was Inupadenant deprioritized for NSCLC compared to standard of care

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Inupadenant Hydrochloride

Cat. No.: B12373604 Get Quote

# Inupadenant Deprioritized for NSCLC Despite Promising Phase 2 Data

Watertown, Mass. & Gosselies, Belgium - iTeos Therapeutics has announced the deprioritization of its adenosine A2A receptor (A2AR) antagonist, inupadenant, for the treatment of non-small cell lung cancer (NSCLC). The decision comes despite interim data from the Phase 2 A2A-005 trial showing "encouraging" anti-tumor activity when combined with chemotherapy. However, the company stated that the level of clinical activity did not meet the threshold to warrant further investment in this indication, especially when compared to the current standard of care.[1][2][3][4]

This guide provides a comparative analysis of inupadenant's clinical trial results against the standard of care for second-line treatment of metastatic non-squamous NSCLC after progression on immunotherapy, detailing the experimental protocols and the rationale behind the deprioritization.

## **Executive Summary**

Inupadenant, an oral A2AR antagonist, was evaluated in the A2A-005 trial in combination with carboplatin and pemetrexed in patients with metastatic non-squamous NSCLC who had progressed on or after immune checkpoint inhibitor therapy.[1][5] While the combination demonstrated a manageable safety profile and notable overall response rates (ORR) and progression-free survival (PFS), particularly at the highest dose, the efficacy did not show a



substantial improvement over existing standard-of-care chemotherapy to justify continued development in this competitive landscape.[3][4]

## **Comparative Clinical Efficacy**

The following tables summarize the clinical performance of inupadenant in the A2A-005 trial compared to historical data for standard-of-care platinum-based chemotherapy in a similar patient population.

Table 1: Efficacy of Inupadenant Combination Therapy in A2A-005 Trial

| Dose Cohort                | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) | 6-Month PFS Rate |
|----------------------------|--------------------------------|----------------------------------------------|------------------|
| All Patients               | 63.9%                          | 7.7 months                                   | -                |
| 40mg Inupadenant           | 53.3%                          | 5.6 months                                   | -                |
| 60mg Inupadenant           | 66.7%                          | 6.6 months                                   | -                |
| 80mg Inupadenant<br>(RP2D) | 73.3%                          | Not Reached                                  | 64.6%            |

Data from the interim analysis of the dose-escalation portion of the A2A-005 trial as of October 29, 2024.[6][7][8]

Table 2: Efficacy of Standard of Care (Platinum-Based Chemotherapy) in Second-Line NSCLC (Post-Immunotherapy)

| Study                                                        | Treatment                   | Overall Response<br>Rate (ORR) | Median<br>Progression-Free<br>Survival (PFS) |
|--------------------------------------------------------------|-----------------------------|--------------------------------|----------------------------------------------|
| Retrospective Study<br>(University Hospital of<br>Salamanca) | Platinum-based<br>therapies | 47.1%                          | 6 months                                     |



Data from a retrospective study of patients with advanced NSCLC (PD-L1 ≥50%) treated with second-line platinum-based therapies after immunotherapy.[9]

## Experimental Protocols Inupadenant: A2A-005 Trial

The A2A-005 trial was a Phase 2, two-part study designed to evaluate the efficacy and safety of inupadenant in combination with carboplatin and pemetrexed in adults with non-squamous NSCLC who have progressed on immunotherapy.[4]

- Part 1 (Dose-Finding): An open-label, dose-escalation phase to determine the recommended Phase 2 dose (RP2D) of inupadenant. Patients received inupadenant at 40mg, 60mg, or 80mg twice daily in combination with standard doses of carboplatin and pemetrexed.[2][4][6]
- Part 2 (Randomized): A planned double-blind, placebo-controlled phase to compare inupadenant at the RP2D plus chemotherapy against placebo plus chemotherapy. This part of the study will not proceed due to the deprioritization decision.[4][10]

#### Key Inclusion Criteria:

- Confirmed diagnosis of metastatic (Stage IV) or locally advanced, unresectable (Stage III)
   NSCLC of non-squamous pathology.
- Progression on or after at least 12 weeks of treatment with an anti-PD-(L)1 agent.
- ECOG performance status of 0 or 1.
- Measurable disease as defined by RECIST v1.1.

#### **Endpoints:**

- Primary Endpoint (Part 1): Safety and tolerability of the combination therapy.
- Secondary Endpoints (Part 1): Overall Response Rate (ORR) and Progression-Free Survival (PFS).[7]

### Standard of Care: Platinum-Based Chemotherapy



The comparator data is derived from a retrospective analysis of patients with advanced NSCLC (PD-L1 ≥50%) who received second-line platinum-based chemotherapy after progressing on first-line immunotherapy. The most common regimen was carboplatin in combination with pemetrexed.[9]

## **Rationale for Deprioritization**

The decision to deprioritize inupadenant for NSCLC was not due to safety concerns, as the combination with chemotherapy was reported to be manageable and tolerable with no dose-dependent toxicities.[1][5] Instead, the rationale centers on the high bar for demonstrating a significant clinical benefit over the established and more economical standard of care.

While the ORR of 73.3% at the 80mg dose of inupadenant appears promising, the overall ORR of 63.9% across all cohorts is comparable to the 66.7% ORR reported in some studies for standard chemotherapy in a similar post-immunotherapy setting.[3] iTeos Therapeutics concluded that this "initial signal...does not meet sufficient level of clinical activity to warrant further investment."[1][2][7] The company will now focus its resources on other pipeline candidates, including its TIGIT antibody program.[2][3]

### **Mechanism of Action: A2A Receptor Antagonism**

Inupadenant is a selective antagonist of the adenosine A2A receptor. In the tumor microenvironment, high levels of adenosine are produced, which binds to A2A receptors on immune cells, leading to immunosuppression. By blocking this interaction, inupadenant aims to restore the anti-tumor activity of immune cells like T-lymphocytes.[11]





Click to download full resolution via product page

Caption: A2A Receptor Signaling Pathway and Inupadenant's Mechanism of Action.



## **Experimental Workflow: A2A-005 Clinical Trial**

The following diagram illustrates the workflow of the A2A-005 clinical trial.







Click to download full resolution via product page

Caption: Workflow of the A2A-005 Clinical Trial for Inupadenant in NSCLC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Adenosine-A2A Receptor Pathway in Cancer Immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inupadenant "deprioritised" by iTeos in favour of pipeline TIGIT therapy Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Cancer Pipelines Shrink as Incyte, iTeos Cut Candidates Following Disappointing Data BioSpace [biospace.com]
- 4. ascopubs.org [ascopubs.org]
- 5. investing.com [investing.com]
- 6. iTeos Therapeutics Presents Interim A2A-005 Clinical Trial [globenewswire.com]
- 7. ASCO American Society of Clinical Oncology [asco.org]
- 8. pharmiweb.com [pharmiweb.com]
- 9. Response to platinum-based therapies in second-line after immunotherapy in advanced or metastatic non-small-cell lung cancer PD-L1 ≥50% - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Why was Inupadenant deprioritized for NSCLC compared to standard of care]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12373604#why-was-inupadenant-deprioritized-fornsclc-compared-to-standard-of-care]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com